

Application Notes and Protocols: (Difluoromethyl)trimethylsilane in Medicinal Chemistry

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Compound of Interest

Compound Name: *(Difluoromethyl)trimethylsilane*

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(Difluoromethyl)trimethylsilane (TMSCF₂H) has emerged as a versatile and indispensable reagent in medicinal chemistry for the introduction of the difluoromethyl (CF₂H) group into organic molecules. The CF₂H moiety is of significant interest in drug design as it can act as a bioisostere for hydroxyl, thiol, or amine groups, enhancing metabolic stability, modulating physicochemical properties, and improving cell membrane permeability. This document provides detailed application notes and experimental protocols for key reactions utilizing TMSCF₂H.

Application Note 1: Metal-Free Synthesis of Difluoromethylthioethers from Disulfides

The introduction of the SCF₂H group is a valuable strategy in medicinal chemistry to create lipophilic hydrogen-bond donors. A straightforward, metal-free approach allows for the conversion of diaryl- and dialkyl-disulfides to their corresponding difluoromethylthioethers using TMSCF₂H.^{[1][2][3][4]} This method is operationally simple and tolerates a wide range of functional groups.^{[1][3]}

Quantitative Data: Substrate Scope for the Difluoromethylation of Disulfides

| Entry | Disulfide Substrate | Product | Yield (%) |
|-------|------------------------------------|---|-----------|
| 1 | Dibenzyl disulfide | Benzyl difluoromethylthioethe r | 82 |
| 2 | Bis(4-methoxybenzyl) disulfide | 4-Methoxybenzyl difluoromethylthioethe r | 75 |
| 3 | Bis(2-bromobenzyl) disulfide | 2-Bromobenzyl difluoromethylthioethe r | 73 |
| 4 | Bis(4-chlorobenzyl) disulfide | 4-Chlorobenzyl difluoromethylthioethe r | 79 |
| 5 | Bis(thiophen-2-ylmethyl) disulfide | Thiophen-2-ylmethyl difluoromethylthioethe r | 65 |
| 6 | Di(naphthalen-2-yl) disulfide | Naphthalen-2-yl difluoromethylthioethe r | 55 |
| 7 | Bis(pyridin-2-yl) disulfide | Pyridin-2-yl difluoromethylthioethe r | 48 |

Yields are based on ^{19}F NMR spectroscopy with an internal standard.[\[1\]](#)

Experimental Protocol: General Procedure for the Synthesis of Difluoromethylthioethers

Materials:

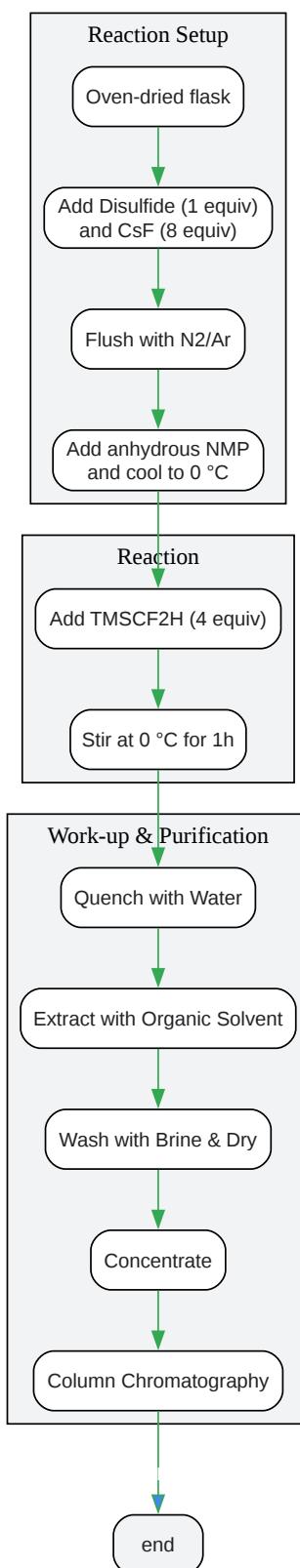
- Disulfide (0.5 mmol, 1.0 equiv)
- Cesium fluoride (CsF) (4.0 mmol, 8.0 equiv), dried

- **(Difluoromethyl)trimethylsilane** (TMSCF₂H) (2.0 mmol, 4.0 equiv)
- N-Methyl-2-pyrrolidone (NMP), anhydrous (1.0 mL)
- Oven-dried flask
- Nitrogen or Argon atmosphere

Procedure:

- To an oven-dried flask, add cesium fluoride (0.608 g, 4.0 mmol) and the disulfide (0.5 mmol).
- Flush the flask with a nitrogen or argon atmosphere.
- Add anhydrous N-Methyl-2-pyrrolidone (1.0 mL) to the flask and cool the mixture to 0 °C in an ice bath.
- Add **(Difluoromethyl)trimethylsilane** (TMSCF₂H) (0.248 g, 2.0 mmol) dropwise to the cooled suspension.
- Stir the reaction mixture at 0 °C for 1 hour.
- Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethylthioether.^[5]

Reaction Workflow

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Caption: Experimental workflow for the synthesis of difluoromethylthioethers.

Application Note 2: Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides

A robust method for the formation of C(sp²)–CF₂H bonds is the copper-mediated cross-coupling of aryl and vinyl iodides with TMSCF₂H.^{[6][7]} This reaction proceeds under mild conditions, tolerates a wide array of functional groups, and is applicable to electron-rich, electron-neutral, and sterically hindered substrates.^[6]

Quantitative Data: Substrate Scope for the Copper-Mediated Difluoromethylation

| Entry | Aryl/Vinyl Iodide Substrate | Product | Yield (%) |
|-------|-----------------------------|-------------------------------------|-----------|
| 1 | 1-Iodo-4-nitrobenzene | 1-(Difluoromethyl)-4-nitrobenzene | 85 |
| 2 | 4-Iodobenzonitrile | 4-(Difluoromethyl)benzonitrile | 81 |
| 3 | 1-Iodo-4-methoxybenzene | 1-(Difluoromethyl)-4-methoxybenzene | 92 |
| 4 | 2-Iodotoluene | 1-(Difluoromethyl)-2-methylbenzene | 88 |
| 5 | 1-Iodonaphthalene | 1-(Difluoromethyl)naphthalene | 76 |
| 6 | (E)-1-Iodo-2-phenylethene | (E)-(2,2-Difluoroethyl)benzene | 75 |
| 7 | 3-Iodopyridine | 3-(Difluoromethyl)pyridine | 65 |

Yields are for isolated products.^[6]

Experimental Protocol: General Procedure for Copper-Mediated Difluoromethylation

Materials:

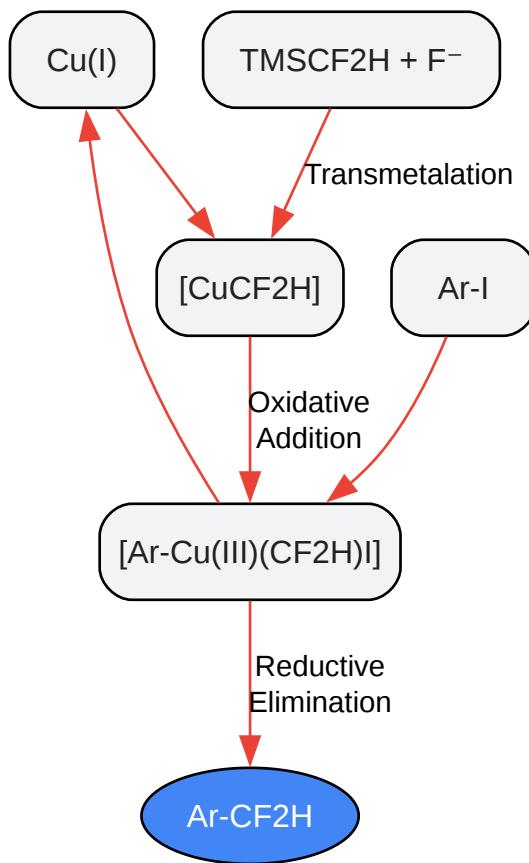
- Aryl or vinyl iodide (0.5 mmol, 1.0 equiv)
- Copper(I) iodide (CuI) (0.1 mmol, 0.2 equiv)
- Cesium fluoride (CsF) (1.5 mmol, 3.0 equiv)
- **(Difluoromethyl)trimethylsilane** (TMSCF₂H) (1.0 mmol, 2.0 equiv)
- N,N-Dimethylformamide (DMF), anhydrous (2.5 mL)
- Schlenk tube
- Nitrogen or Argon atmosphere

Procedure:

- To a Schlenk tube, add copper(I) iodide (19 mg, 0.1 mmol) and cesium fluoride (228 mg, 1.5 mmol).
- Evacuate and backfill the tube with nitrogen or argon.
- Add anhydrous DMF (2.5 mL) followed by the aryl or vinyl iodide (0.5 mmol).
- Add **(Difluoromethyl)trimethylsilane** (TMSCF₂H) (0.124 g, 1.0 mmol) to the reaction mixture.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction by TLC or GC-MS. Upon completion, dilute the reaction mixture with diethyl ether.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford the difluoromethylated arene or alkene.^[8]

Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for copper-mediated difluoromethylation.

Application Note 3: Nucleophilic Difluoromethylation of Carbonyl Compounds

(Difluoromethyl)trimethylsilane serves as an efficient nucleophilic difluoromethylating agent for aldehydes and ketones.^[9] The choice of a suitable Lewis base activator is crucial for the reaction's success, with cesium fluoride (CsF) in DMF for aldehydes and potassium tert-butoxide (t-BuOK) in THF for non-enolizable ketones being effective systems.^[9]

Quantitative Data: Nucleophilic Difluoromethylation of Aldehydes and Ketones

| Entry | Carbonyl Substrate | Activator/Solvent | Product | Yield (%) |
|-------|---------------------------|-------------------|---|-----------|
| 1 | 4-Methoxybenzaldehyde | CsF / DMF | 2,2-Difluoro-1-(4-methoxyphenyl)ethanol | 91 |
| 2 | 4-Nitrobenzaldehyde | CsF / DMF | 2,2-Difluoro-1-(4-nitrophenyl)ethanol | 85 |
| 3 | 2-Naphthaldehyde | CsF / DMF | 1-(Naphthalen-2-yl)-2,2-difluoroethanol | 88 |
| 4 | Cinnamaldehyde | CsF / DMF | (E)-1,1-Difluoro-4-phenylbut-3-en-2-ol | 75 |
| 5 | Benzophenone | t-BuOK / THF | 2,2-Difluoro-1,1-diphenylethanol | 95 |
| 6 | 4,4'-Dichlorobenzophenone | t-BuOK / THF | 1,1-Bis(4-chlorophenyl)-2,2-difluoroethanol | 92 |

Yields are for isolated products.^[9]

Experimental Protocol: Difluoromethylation of Aldehydes

Materials:

- Aldehyde (1.0 mmol, 1.0 equiv)
- (Difluoromethyl)trimethylsilane** (TMSCF₂H) (2.0 mmol, 2.0 equiv)

- Cesium fluoride (CsF) (0.13 mmol, 0.13 equiv)
- N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)
- Round-bottom flask
- Inert atmosphere

Procedure:

- To a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DMF (5.0 mL).
- Add cesium fluoride (20 mg, 0.13 mmol) to the solution.
- Add **(Difluoromethyl)trimethylsilane** (0.248 g, 2.0 mmol) to the mixture.
- Stir the reaction at room temperature for 12-24 hours.
- After completion, quench the reaction with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by silica gel column chromatography to yield the corresponding difluoromethyl carbinol.[9]

Experimental Protocol: Difluoromethylation of Ketones

Materials:

- Ketone (1.0 mmol, 1.0 equiv)
- **(Difluoromethyl)trimethylsilane** (TMSCF₂H) (2.9 mmol, 2.9 equiv)
- Potassium tert-butoxide (t-BuOK) (2.9 mmol, 2.9 equiv)
- Tetrahydrofuran (THF), anhydrous (10 mL)

- Round-bottom flask
- Inert atmosphere

Procedure:

- To a round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and anhydrous THF (10 mL).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add potassium tert-butoxide (0.325 g, 2.9 mmol) to the solution.
- Add **(Difluoromethyl)trimethylsilane** (0.360 g, 2.9 mmol) to the reaction mixture.
- Stir the reaction at -78 °C for 1-3 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
- Purify the crude product by silica gel column chromatography.[\[9\]](#)

General Reaction Scheme

Caption: Nucleophilic difluoromethylation of carbonyl compounds.

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